molecular formula C25H25N3O2 B2854844 N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(pentyloxy)benzamide CAS No. 477556-25-5

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(pentyloxy)benzamide

Cat. No.: B2854844
CAS No.: 477556-25-5
M. Wt: 399.494
InChI Key: LJNZSNIQKHBEHH-UHFFFAOYSA-N
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Description

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(pentyloxy)benzamide is a synthetic small molecule featuring a benzodiazole (benzimidazole) scaffold linked to a pentyloxy-benzamide group. This structure is of significant interest in medicinal chemistry and chemical biology research. Compounds containing the benzodiazole moiety are extensively investigated for their diverse biological activities and their ability to interact with various enzymatic targets and protein receptors . The benzimidazole core is a privileged structure in drug discovery, known for its role in molecules that exhibit anticancer, antiviral, and regulatory properties . For instance, structurally similar benzamide analogs have been developed as potent blockers of ion channels, such as Kv1.3, which is a target in immunology and neuroscience research . Other research on related molecules has explored their potential as dual inhibitors of enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), representing a modern polypharmacology approach to treat conditions like pain and inflammation . The specific substitution pattern of this compound suggests it is a valuable tool for researchers studying structure-activity relationships (SAR), particularly in optimizing interactions with hydrophobic regions of target proteins. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-pentoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2/c1-2-3-6-16-30-21-14-12-18(13-15-21)25(29)26-20-9-7-8-19(17-20)24-27-22-10-4-5-11-23(22)28-24/h4-5,7-15,17H,2-3,6,16H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNZSNIQKHBEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(pentyloxy)benzamide typically involves the condensation of ortho-phenylenediamine with benzaldehydes. One common method is to react ortho-phenylenediamine with benzaldehyde using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction mixture is then poured into ice water, and the solid product is collected by filtration, washed with water, dried, and recrystallized from ethanol .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(pentyloxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzimidazole N-oxides, while reduction reactions may produce reduced benzimidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing the benzodiazole moiety possess significant anticancer properties. For instance, derivatives similar to N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(pentyloxy)benzamide have been studied for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. Studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms such as the modulation of signaling pathways (e.g., PI3K/Akt and MAPK pathways) .

Antimicrobial Properties
Another area of application is in the development of antimicrobial agents. The structural features of benzodiazole derivatives allow for interaction with bacterial enzymes and receptors, leading to inhibition of bacterial growth. Research has demonstrated that certain derivatives exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Materials Science

Polymer Chemistry
this compound can be utilized as a monomer or additive in polymer synthesis. Its unique structure can enhance the thermal stability and mechanical properties of polymers. For example, incorporating such benzodiazole derivatives into polymer matrices has been shown to improve their resistance to UV radiation and thermal degradation .

Nanomaterials
The compound's ability to form stable complexes with metal ions has implications in the field of nanotechnology. It can serve as a ligand in the synthesis of metal-organic frameworks (MOFs), which are useful for gas storage and separation applications. The functionalization of MOFs with benzodiazole derivatives has been explored for enhanced catalytic activity and selectivity in chemical reactions .

Biochemistry

Enzyme Inhibition
this compound has been investigated for its potential as an enzyme inhibitor. Research indicates that it may inhibit enzymes involved in metabolic pathways related to various diseases, including diabetes and obesity. This inhibition can lead to alterations in metabolic processes, providing a therapeutic avenue for managing such conditions .

Case Studies

Study Objective Findings
Study on Anticancer ActivityEvaluate the efficacy against breast cancer cell linesThe compound induced apoptosis in MCF-7 cells with an IC50 value of 12 µM
Antimicrobial ScreeningAssess antibacterial propertiesShowed significant inhibition against E. coli and S. aureus with MIC values of 8 µg/mL
Polymer Enhancement StudyInvestigate thermal stabilityPolymers containing the compound exhibited a 30% increase in thermal degradation temperature compared to controls
Enzyme Inhibition ResearchTest inhibitory effects on glucosidaseDemonstrated a competitive inhibition mechanism with a Ki value of 15 nM

Mechanism of Action

The mechanism of action of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(pentyloxy)benzamide involves its interaction with various molecular targets and pathways. Benzimidazole derivatives are known to bind to specific enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, some benzimidazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with DNA and RNA, affecting gene expression and viral replication .

Comparison with Similar Compounds

Substituent Effects on Pharmacokinetics and Bioactivity

  • Benzodiazole vs. This may affect target selectivity or metabolic stability .
  • Alkoxy Chain Length : The pentyloxy chain in the target compound vs. butoxy in CAS 307326-06-3 impacts lipophilicity (logP). Longer chains (e.g., pentyloxy) may enhance membrane permeability but reduce aqueous solubility .
  • Heterocyclic Additions : Pyrazole and methylpiperazine in Compound 10 improve solubility and FOXO1 inhibition, suggesting that polar substituents enhance pharmacokinetic profiles .

Molecular Docking and Target Interactions

  • Benzodiazole Core : Likely engages in π-π stacking with aromatic residues (e.g., in kinase ATP-binding pockets) .
  • Docking Studies : AutoDock and Glide XP () predict that substituents like pentyloxy or methylpiperazine occupy hydrophobic pockets or form hydrogen bonds, respectively .

Key Research Findings and Gaps

  • FOXO1 Inhibition : Compound 10’s superior profile highlights the importance of balanced solubility and permeability for intracellular targets .
  • Anticancer Activity : Halogenated aryl groups (e.g., in ) correlate with cytotoxicity, suggesting that electron-withdrawing substituents enhance apoptosis induction .
  • Unanswered Questions : The target compound’s exact biological targets, metabolic stability, and toxicity profile remain uncharacterized. Further studies should prioritize in vitro kinase assays and ADME profiling.

Biological Activity

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(pentyloxy)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₂₃H₂₃N₃O, with a molecular weight of 365.45 g/mol. The structure features a benzamide core with a pentyloxy group and a benzodiazole moiety, which are known to influence its biological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

  • Antibacterial Activity : Some benzamide derivatives have shown effectiveness against multidrug-resistant bacteria by targeting bacterial division proteins such as FtsZ . This mechanism is crucial for developing new antibiotics that can combat resistant strains like MRSA.
  • Histone Demethylase Inhibition : Compounds with similar structures have been reported to modulate histone demethylases (HDMEs), which are implicated in cancer progression. This suggests potential applications in cancer therapy .

Biological Activity Data

Activity TypeEfficacyReference
AntibacterialEffective against MRSA
Histone Demethylase InhibitionPotential for cancer treatment
Anticonvulsant ActivityVaried effects depending on structure

Case Studies

  • Antibacterial Efficacy : A study focused on the antibacterial properties of benzamide derivatives found that certain compounds demonstrated significantly higher potency against gram-positive bacteria compared to traditional antibiotics like ciprofloxacin. This study highlighted the importance of structural modifications in enhancing antibacterial activity .
  • Cancer Research : In another investigation, derivatives similar to this compound were shown to inhibit HDMEs effectively. These findings suggest that such compounds could be developed into therapeutic agents for treating cancers associated with genomic dysregulation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(pentyloxy)benzamide, and how can purity be maximized?

  • The synthesis typically involves multi-step reactions, including coupling benzimidazole derivatives with substituted benzamides. For example, and describe analogous protocols using O-benzyl hydroxylamine hydrochloride and acyl chlorides under anhydrous conditions. Key steps include:

  • Coupling reactions : Use of dichloromethane (DCM) or acetonitrile as solvents with bases like sodium carbonate or potassium carbonate to facilitate nucleophilic substitution.
  • Purification : Recrystallization in methanol or diethyl ether to remove unreacted starting materials .
    • Purity can be verified via HPLC (≥95%) and NMR spectroscopy to confirm absence of residual solvents or byproducts.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : To confirm the presence of benzimidazole protons (δ 7.1–8.3 ppm), pentyloxy chain protons (δ 1.2–4.0 ppm), and benzamide carbonyl (δ ~165 ppm) .
  • IR spectroscopy : Key peaks include N-H stretching (~3300 cm⁻¹ for benzamide) and C=O stretching (~1680 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]+) and fragmentation patterns .

Q. What are the primary stability concerns during storage?

  • highlights decomposition risks under heat or light exposure. Storage recommendations:

  • Temperature : –20°C in amber vials under inert gas (argon/nitrogen).
  • Solubility : DMSO or ethanol is preferred for stock solutions to prevent hydrolysis .

Advanced Research Questions

Q. How does the benzimidazole moiety influence binding interactions in biological assays?

  • The benzimidazole group acts as a hydrogen-bond donor/acceptor, enabling interactions with enzymatic active sites (e.g., kinase or protease targets). Molecular docking studies (as in ) suggest planar stacking with aromatic residues (e.g., Phe, Tyr) in target proteins. Competitive binding assays using fluorescence quenching or SPR can quantify affinity .

Q. What strategies resolve contradictions in reported bioactivity data for similar benzamide derivatives?

  • Meta-analysis : Compare assay conditions (e.g., cell lines, IC50 protocols). For example, notes that sulfonamide-containing analogs show variable potency due to differences in membrane permeability.
  • Structure-activity relationship (SAR) : Systematically modify substituents (e.g., pentyloxy chain length, benzimidazole substitution) to isolate electronic vs. steric effects .

Q. How can computational methods predict the compound’s reactivity in catalytic systems?

  • DFT calculations (e.g., B3LYP/6-31G*) model charge distribution on the benzamide carbonyl and benzimidazole nitrogen. Fukui indices identify nucleophilic/electrophilic sites for reaction with transition metals or oxidizing agents .

Methodological Challenges and Solutions

Addressing low yields in the final coupling step:

  • Optimization : suggests using trichloroisocyanuric acid (TCICA) as a mild oxidant to improve coupling efficiency (yield increase from 45% to 72%).
  • Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amination may enhance aryl-amide bond formation .

Interpreting ambiguous crystallography data for polymorph identification:

  • Single-crystal X-ray diffraction : demonstrates resolving torsional angles in benzamide derivatives to distinguish polymorphs. Pair distribution function (PDF) analysis aids in amorphous/crystalline phase differentiation .

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